(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide
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Overview
Description
(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide is a complex organic compound with the molecular formula C12H9FN4O3 and a molecular weight of 276.227 g/mol This compound features a unique structure combining a fluoro-nitrophenyl group with a methyl-oxazolyl moiety, linked via a cyanamide group
Preparation Methods
The synthesis of (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-fluoroaniline to form 4-fluoro-3-nitroaniline. This intermediate is then subjected to a series of reactions including coupling with 5-methyl-1,3-oxazole and subsequent cyanation to yield the final product. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .
Chemical Reactions Analysis
(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes and receptors, modulating their activity. The cyanamide group is known to participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to (4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide include:
(4-Chloro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-thiazol-2-yl)methyl]cyanamide: This compound has a thiazole ring instead of an oxazole ring, which can influence its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O3/c1-8-5-15-12(20-8)6-16(7-14)9-2-3-10(13)11(4-9)17(18)19/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKCQOJSJEMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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